octahydro-1H-pyrrolo[3,4-c]pyridin-1-one octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Brand Name: Vulcanchem
CAS No.: 1391926-56-9
VCID: VC8071782
InChI: InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10)
SMILES: C1CNCC2C1C(=O)NC2
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

CAS No.: 1391926-56-9

Cat. No.: VC8071782

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

octahydro-1H-pyrrolo[3,4-c]pyridin-1-one - 1391926-56-9

Specification

CAS No. 1391926-56-9
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one
Standard InChI InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10)
Standard InChI Key XLHNWTSCXPCOMK-UHFFFAOYSA-N
SMILES C1CNCC2C1C(=O)NC2
Canonical SMILES C1CNCC2C1C(=O)NC2

Introduction

Structural and Chemical Properties

Molecular Composition and Conformation

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (C₇H₁₂N₂O) has a molecular weight of 140.18 g/mol and exists as a bicyclic structure with two fused rings: a six-membered pyridine ring and a five-membered pyrrolidine ring. The ketone group at position 1 is critical for its reactivity and potential bioactivity. The compound’s stereochemistry involves two undefined stereocenters, contributing to its conformational flexibility .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₂N₂OPubChem
Molecular Weight140.18 g/molPubChem
SMILESC1CNCC2C1C(=O)NC2ChemSpider
InChI KeyXLHNWTSCXPCOMK-UHFFFAOYSA-NPubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem

Stability and Solubility

The hydrochloride salt form (C₇H₁₃ClN₂O) enhances solubility and stability, making it suitable for research applications . Limited data on photostability or thermal degradation suggest the need for controlled storage conditions (e.g., refrigeration) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one involves multi-step reactions, often requiring stereoselective control:

  • Lactamization and Reduction:

    • A furo[3,4-c]pyridine-1,3-dione precursor undergoes lactamization followed by reduction to form the bicyclic core .

    • Example: Reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using L-proline and palladium catalyst under hydrogen pressure yields the compound with high stereoselectivity .

  • Enzymatic Resolution:

    • Optical resolution of racemic intermediates using lipases (e.g., Candida antarctica lipase B) achieves enantiomeric excess >99% .

Table 2: Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Stereochemical PuritySource
Lactamization + ReductionHydrogenation of dione precursor97–9896.7–98.93% ee
Enzymatic ResolutionLipase-catalyzed hydrolysis>99%>99% ee

Challenges and Innovations

  • Stereoselectivity: Achieving high optical purity remains challenging. Recent advancements include asymmetric catalysis with chiral ligands (e.g., BINAP) and chiral auxiliaries (e.g., naproxen) .

  • Cost Efficiency: Recovery and reuse of chiral auxiliaries (e.g., naproxamide) reduce waste and improve scalability .

Research Applications and Biological Significance

Pharmaceutical Intermediates

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one serves as a precursor in synthesizing therapeutic agents:

  • Moxifloxacin Synthesis: The compound’s stereoisomer, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is a critical intermediate in producing the antibiotic moxifloxacin .

  • Schiff Base Derivatives: Modifications at the 5-position (e.g., benzyl substitution) yield compounds with antimicrobial and antioxidant properties .

ActivityMechanism/ModelExample CompoundSource
AnalgesicOpioid receptor modulationPyrrolo[3,4-c]pyridine-1,3-dione
SedativeGABAergic pathway interactionSchiff base derivatives
AntimicrobialMembrane disruption1,6-Disubstituted derivatives

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 2.95–2.98 ppm (m, 1H) and δ 3.20–3.30 ppm (m, 2H) for protons adjacent to the ketone group .

    • ¹³C NMR: Carbonyl signal at δ ~170–175 ppm .

  • IR Spectroscopy: Strong absorption at ~1700–1750 cm⁻¹ for C=O stretching .

  • Mass Spectrometry: Molecular ion peak at m/z 140.09 ([M+H]⁺) .

Table 4: Analytical Data for Structural Confirmation

TechniqueKey ObservationsSource
¹H NMR (DMSO-d₆)δ 2.95–2.98 (1H), δ 3.20–3.30 (2H)
¹³C NMR (CDCl₃)δ 170–175 (C=O)
IR (KBr)~1700–1750 cm⁻¹ (C=O stretch)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator